

Physicochemical properties of (1-Phenylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1-Phenylpyrrolidin-3-yl)methanol

Cat. No.: B1612686

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **(1-Phenylpyrrolidin-3-yl)methanol**

Introduction

(1-Phenylpyrrolidin-3-yl)methanol is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a phenyl group at the nitrogen atom and a hydroxymethyl group at the 3-position. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.^[1] Its prevalence is due to the three-dimensional structure conferred by its sp^3 -hybridized carbons, which allows for a more effective exploration of pharmacophore space compared to flat aromatic systems.^[1]

As a functionalized building block, **(1-Phenylpyrrolidin-3-yl)methanol** offers synthetic handles for further chemical modification—namely, a nucleophilic secondary alcohol and a tertiary amine embedded within a moderately lipophilic framework. Understanding its fundamental physicochemical properties is therefore a critical prerequisite for its effective use in drug design, process development, and materials science.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the structural, physical, and chemical properties of **(1-Phenylpyrrolidin-3-yl)methanol**, supported by established analytical protocols and field-proven insights. The objective is to equip scientists with the foundational knowledge required to confidently utilize this compound in their research and development endeavors.

Chemical Identity and Structural Analysis

The identity of a chemical compound is unequivocally established by a combination of its structural formula and unique identifiers. These are fundamental for regulatory compliance, literature searches, and ensuring the correct material is used in experimentation.

Identifier	Value	Source
IUPAC Name	(1-Phenylpyrrolidin-3-yl)methanol	[2]
CAS Number	99858-80-7	[3] [4] [5] [6]
Molecular Formula	C ₁₁ H ₁₅ NO	[2] [3] [4] [5]
Molecular Weight	177.24 g/mol	[3] [4] [6]
Canonical SMILES	C1CN(CC1CO)C2=CC=CC=C2	[2] [3]
InChIKey	GJFYMULJMJYQAD-UHFFFAOYSA-N	[2] [3]

Structural Features: The molecule's architecture is key to its chemical behavior. It comprises three main components:

- Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle. Its non-planar, puckered conformation provides a defined three-dimensional vector for its substituents.
- N-Phenyl Group: An aromatic ring directly attached to the pyrrolidine nitrogen. This group introduces rigidity, potential for π - π stacking interactions, and significantly influences the basicity of the nitrogen atom.
- Hydroxymethyl Group (-CH₂OH): A primary alcohol at the 3-position. This group is a hydrogen bond donor and acceptor, imparting polarity and serving as a key site for synthetic derivatization.

Core Physicochemical Properties

A compound's physicochemical profile dictates its behavior in various environments, from biological systems to reaction vessels. This section details the core properties of **(1-Phenylpyrrolidin-3-yl)methanol**, combining computed data with protocols for experimental verification.

Property	Value / Predicted Behavior	Source
Physical Form	Solid	[3]
XLogP3 (Computed)	1.7	[2]
Topological Polar Surface Area (TPSA)	23.47 Å ²	[4]
Hydrogen Bond Donors	1	[4]
Hydrogen Bond Acceptors	2	[4]
Melting Point	Experimental data not publicly available	
pKa	Experimental data not publicly available	
Solubility	Predicted to be soluble in polar organic solvents	

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase. It is a critical parameter in drug development for predicting membrane permeability and oral absorption. The computed XLogP value of 1.7 suggests that **(1-Phenylpyrrolidin-3-yl)methanol** has a balanced hydrophilic-lipophilic character.[2] It is moderately lipophilic, indicating it may possess good membrane permeability without being so lipophilic as to have poor aqueous solubility.

Polarity (TPSA)

Topological Polar Surface Area (TPSA) is the sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is an excellent predictor of drug transport properties. The

computed TPSA of 23.47 Å² is relatively low, which generally correlates with good cell permeability.[4]

Acidity and Basicity (pKa)

The pKa value quantifies the strength of an acid or base. For **(1-Phenylpyrrolidin-3-yl)methanol**, the key ionizable group is the tertiary amine within the pyrrolidine ring. The phenyl group's electron-withdrawing nature is expected to decrease the basicity of this nitrogen compared to an N-alkylpyrrolidine. Determining the pKa is essential for developing salt forms, understanding solubility at different pH values, and predicting its charge state under physiological conditions.

Experimental Protocol: pKa Determination by Potentiometric Titration

Causality: This method determines the pKa by monitoring the change in pH of a solution of the compound as a titrant of known concentration is added. The pKa corresponds to the pH at which the amine is 50% protonated, identified as the midpoint of the steepest slope on the titration curve.

- **Preparation:** Accurately weigh ~10-20 mg of **(1-Phenylpyrrolidin-3-yl)methanol** and dissolve it in a suitable co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.
- **Titration Setup:** Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode to monitor the solution's pH.
- **Titration:** Titrate the solution with a standardized solution of 0.1 M hydrochloric acid (HCl), adding small, precise increments of the titrant.
- **Data Acquisition:** Record the pH value after each addition of titrant, allowing the reading to stabilize.
- **Analysis:** Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the first derivative of this curve ($d\text{pH}/dV$), where the peak corresponds to the equivalence point. The pKa is the pH at half the volume of the equivalence point.

Solubility Profile

Solubility is a critical factor for both synthetic reactions and bioavailability. The presence of both a polar hydroxymethyl group and a nonpolar phenyl group suggests a mixed solubility profile.

Experimental Protocol: Kinetic Solubility Assessment by Shake-Flask Method

Causality: This industry-standard method determines the equilibrium solubility of a compound in a specific solvent by allowing a suspension to equilibrate over time and then measuring the concentration of the dissolved compound in the supernatant.

- **Sample Preparation:** Add an excess amount of solid **(1-Phenylpyrrolidin-3-yl)methanol** to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, methanol, acetonitrile, dichloromethane).
- **Equilibration:** Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
- **Quantification:** Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration using a calibrated HPLC-UV method (as described in Section 4).
- **Result:** The solubility is reported in units such as mg/mL or μ M.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an electronic and structural "fingerprint" of a molecule, essential for confirming its identity and purity.^[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

- **^1H NMR (Expected):** The spectrum should show distinct regions. Aromatic protons on the phenyl group would appear in the downfield region (~6.5-7.5 ppm). The aliphatic protons on the pyrrolidine ring and the hydroxymethyl group would appear further upfield (~2.0-4.0 ppm).

ppm). The diastereotopic nature of the protons on the pyrrolidine ring may lead to complex splitting patterns. The hydroxyl proton is a singlet that may be broad and its chemical shift is concentration-dependent.

- ^{13}C NMR (Expected): The spectrum will show signals for the six unique carbons of the phenyl group (~110-150 ppm) and the four unique carbons of the substituted pyrrolidine ring, including the hydroxymethyl carbon (~40-70 ppm).

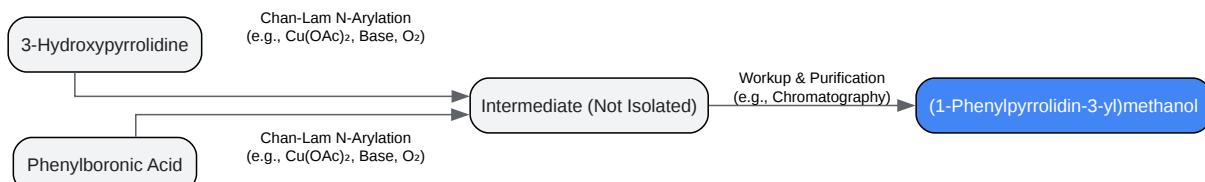
Experimental Protocol: NMR Sample Preparation and Acquisition

- Preparation: Dissolve 5-10 mg of **(1-Phenylpyrrolidin-3-yl)methanol** in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- Acquisition: Acquire ^1H and ^{13}C spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used.
- Analysis: Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals. Assign peaks based on chemical shifts, coupling constants, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

- Expected Bands:
 - O-H stretch: A strong, broad band around $3300\text{-}3400\text{ cm}^{-1}$ from the alcohol group.
 - C-H stretch (aromatic): Medium peaks just above 3000 cm^{-1} .
 - C-H stretch (aliphatic): Strong peaks just below 3000 cm^{-1} .
 - C=C stretch: Medium peaks around 1600 cm^{-1} and $1450\text{-}1500\text{ cm}^{-1}$ from the phenyl ring.
 - C-O stretch: A strong band in the fingerprint region, around 1050 cm^{-1} .
 - C-N stretch: A medium band around 1200 cm^{-1} .

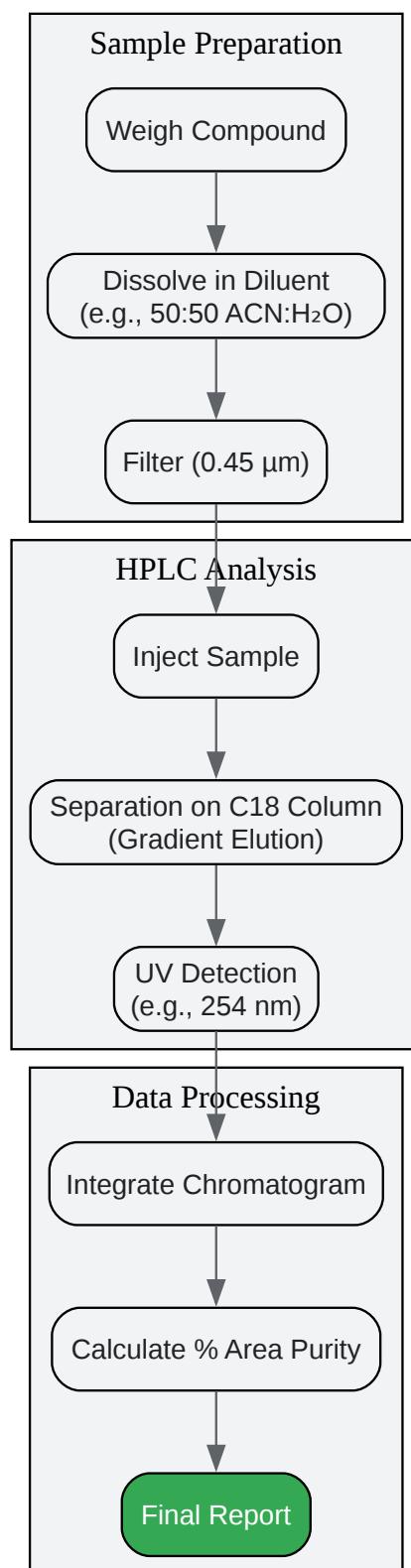

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of a compound, confirming its elemental composition and substructures.

- Expected Ionization: Using electrospray ionization (ESI) in positive mode, the compound is expected to show a prominent protonated molecular ion $[M+H]^+$ at m/z 178.12.
- Fragmentation: Key fragments may arise from the loss of water (-18 Da) from the molecular ion or cleavage of the hydroxymethyl group.

Synthesis and Purity Analysis

While this compound is commercially available as a building block, understanding its synthesis and how to verify its purity is crucial for any application. A plausible synthetic pathway involves the N-arylation of a pre-existing pyrrolidine core.



[Click to download full resolution via product page](#)

Fig 1. A plausible synthetic workflow for **(1-Phenylpyrrolidin-3-yl)methanol**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of a non-volatile organic compound. It separates the main compound from any impurities, and the relative peak areas provide a quantitative measure of purity.

[Click to download full resolution via product page](#)

Fig 2. Standard analytical workflow for purity determination by HPLC.

Experimental Protocol: Reverse-Phase HPLC for Purity Analysis

Causality: This method separates compounds based on their hydrophobicity. A nonpolar stationary phase (C18) is used with a polar mobile phase. More polar compounds elute first, while more nonpolar compounds are retained longer. Purity is calculated by assuming that the UV response factor is similar for the main peak and any structurally related impurities.

- **System:** An HPLC system equipped with a UV-Vis detector.
- **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- **Mobile Phase A:** Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
- **Mobile Phase B:** Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
- **Gradient:** A typical gradient might be 10% to 95% B over 15 minutes.
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV at 254 nm (due to the phenyl group).
- **Analysis:** The purity is reported as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

Safety Aspect	Information	Source
Signal Word	Danger	[3]
Hazard Statements	H302: Harmful if swallowed.H318: Causes serious eye damage.	[3]
Precautionary Codes	P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3]
Storage	Store at 2-8°C, sealed in a dry environment.	[4]

Handling Recommendations:

- Always handle in a well-ventilated area or a chemical fume hood.
- Wear standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

(1-Phenylpyrrolidin-3-yl)methanol is a valuable chemical building block with a well-defined structure and a balanced physicochemical profile. Its moderate lipophilicity, low polar surface area, and key functional groups—a primary alcohol and a tertiary amine—make it an attractive starting point for the synthesis of more complex molecules, particularly in the field of drug discovery. This guide has provided a comprehensive overview of its identity, structural features, and core physicochemical properties. Furthermore, it has detailed the essential, self-validating

experimental protocols required to verify these properties, ensuring that researchers can confidently assess the quality and behavior of this compound for its intended applications. A thorough understanding and application of these analytical methods are fundamental to achieving reproducible and reliable scientific outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - (1-phenylpyrrolidin-3-yl)methanol (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 3. (1-Phenylpyrrolidin-3-yl)methanol DiscoveryCPR 99858-80-7 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Compound (1-phenylpyrrolidin-3-yl)methanol - Chemdiv [chemdiv.com]
- 7. scispace.com [scispace.com]
- To cite this document: BenchChem. [Physicochemical properties of (1-Phenylpyrrolidin-3-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1612686#physicochemical-properties-of-1-phenylpyrrolidin-3-yl-methanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com